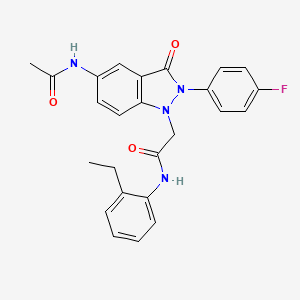
2-(5-acetamido-2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-acetamido-2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23FN4O3 and its molecular weight is 446.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-acetamido-2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethylphenyl)acetamide is a novel derivative in medicinal chemistry, particularly noted for its biological activity across various therapeutic areas. This article provides a comprehensive overview of its biological properties, synthesizing data from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FN3O2, with a molecular weight of approximately 351.41 g/mol. The structure features an indazole moiety, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have indicated that derivatives of indazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer lines, including breast and lung cancers .
- A recent study highlighted that the compound effectively induces apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins .
-
Antimicrobial Properties :
- The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function .
- Additionally, antifungal activity has been reported, particularly against common pathogens such as Candida species, indicating a broad-spectrum antimicrobial potential .
- Anti-inflammatory Effects :
- Analgesic Properties :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis, caspase activation |
| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |
| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines |
| Analgesic | Comparable to NSAIDs | Modulation of pain pathways |
Case Study: Anticancer Activity
In a specific case study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after 24 hours of treatment at concentrations ranging from 10 to 50 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting apoptosis pathways.
Eigenschaften
IUPAC Name |
2-[5-acetamido-2-(4-fluorophenyl)-3-oxoindazol-1-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-3-17-6-4-5-7-22(17)28-24(32)15-29-23-13-10-19(27-16(2)31)14-21(23)25(33)30(29)20-11-8-18(26)9-12-20/h4-14H,3,15H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODTGSSIYKLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)NC(=O)C)C(=O)N2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














